molecular formula C6H13I B7976347 1-Iodo-4-methylpentane CAS No. 6196-80-1

1-Iodo-4-methylpentane

Cat. No. B7976347
CAS RN: 6196-80-1
M. Wt: 212.07 g/mol
InChI Key: KHNRCDHEOHOYFY-UHFFFAOYSA-N
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Description

1-Iodo-4-methylpentane is a chemical compound with the molecular formula C6H13I . It has an average mass of 212.072 Da and a monoisotopic mass of 212.006180 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-carbon chain (pentane) with an iodine atom (I) attached to the first carbon and a methyl group (CH3) attached to the fourth carbon .


Chemical Reactions Analysis

In a study, 4-Methyl-1-pentyl radicals, which were formed from the thermal C-I bond fission of this compound, were found to undergo competing decomposition and isomerization reactions via bond scission and 1,x-hydrogen migrations (x = 4, 5), respectively, to form short-chain radicals and alkenes .

Scientific Research Applications

  • Pyrolysis Studies : McGivern et al. (2008) explored the kinetics of 4-methyl-1-pentyl radicals, generated from the thermal C-I bond fission of 1-iodo-4-methylpentane. This research contributes to understanding radical behavior in high-temperature environments, with implications for combustion and atmospheric chemistry (McGivern, Awan, Tsang, & Manion, 2008).

  • Iron(III) Extraction : Gawali and Shinde (1974) used 4-methylpentan-2-ol, a compound related to this compound, for the extraction of iron(III) from hydrochloric acid solutions. This process is significant for the separation and analysis of iron in various samples (Gawali & Shinde, 1974).

  • Electron Capture Processes : Bertin and Hamill (1964) studied electron capture cross-sections of various organic halides, including this compound derivatives, in hydrocarbon matrices. Their work offers insights into the electronic properties of organic halides under radiation, relevant for radiation chemistry and spectroscopy (Bertin & Hamill, 1964).

  • Catalysis Research : Reddy et al. (2007) investigated the dehydration of 4-methylpentan-2-ol over silica-supported ceria and ceria-zirconia nanocomposite oxides. This study is significant for understanding catalyst design and applications in organic reactions (Reddy, Thrimurthulu, Saikia, & Bharali, 2007).

  • Absorption and Desorption Properties : Azhgan et al. (2016) researched carbon dioxide absorption using aqueous solutions of 1,5-diamino-2-methylpentane, which is structurally similar to this compound. Their findings are crucial for developing efficient CO2 capture technologies (Azhgan, Farsi, & Eslamloueyan, 2016).

Safety and Hazards

When handling 1-Iodo-4-methylpentane, it’s advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1-iodo-4-methylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13I/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNRCDHEOHOYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335844
Record name 1-iodo-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6196-80-1
Record name 1-iodo-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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